Substituting cis/trans methylkhellactone isomers without stereochemical verification compromises target engagement data and experimental reproducibility. The cis-configuration at C-3′/C-4′ is the primary determinant of bioactivity in khellactone derivatives, and the trans-isomer exhibits fundamentally different pharmacological profiles. cis-Methylkhellactone resolves this risk through verified stereochemistry and multi-target bioactivity.
• Competitive sEH inhibition - parent cis-khellactone demonstrates quantified IC50 against soluble epoxide hydrolase, supporting anti-inflammatory mechanism-of-action studies.
• Cytotoxic activity - validated against breast and lung cancer cell lines via apoptosis induction and cell viability reduction assays.
• Antioxidant capacity - documented free radical scavenging and enhancement of endogenous antioxidant enzyme activity in oxidative stress models.
• AChE inhibition - direct interaction with acetylcholinesterase, a validated Alzheimer's disease target.
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Cat. No.B564535
⚠ Attention: For research use only. Not for human or veterinary use.
cis-Methylkhellactone (CAS: 20107-13-5), also known as (+)-cis-Methylkhellactone, is an angular pyranocoumarin [1]. Its molecular formula is C15H16O5, with a molecular weight of 276.28 g/mol and an exact mass of 276.09977361 g/mol [2]. This natural product is primarily isolated from the roots of Peucedanum praeruptorum Dunn. and is commercially available as a research-grade compound . Computed physicochemical properties include a Topological Polar Surface Area (TPSA) of 65.00 Ų and an XlogP of 1.30 [2].
1
Stereochemical Identity
cis-(9R,10R) configuration determines target engagement and bioactivity profile.
2
Natural Product Source
Isolated from Peucedanum praeruptorum roots; research-grade pyranocoumarin.
3
Chiral Probe
Suitable for stereochemistry-activity relationship studies and isomer comparison.
Within the khellactone family, subtle stereochemical variations translate into significant functional disparities, making simple substitution a high-risk decision for research reproducibility. The cis and trans isomers of methylkhellactone, while sharing identical molecular formulas, adopt distinct spatial configurations at the 9 and 10 positions of the dihydropyran ring, which profoundly influences their interaction with biological targets [1]. Reports indicate that the cis-form exhibits distinct pharmacological properties and higher bioactivity compared to the trans-form . This stereochemical sensitivity is a well-established principle in the broader class of khellactone derivatives (KDs), where the absolute configuration at C-3′ and C-4′ is a primary determinant of both metabolic fate and biological efficacy [2]. Consequently, substituting one isomer for another without verified, compound-specific data compromises experimental validity and procurement precision.
Configurational mismatchTrans isomer shares molecular formula but distinct 3D arrangement may alter target interaction and reported bioactivity.
Metabolic fate divergenceStereochemistry at C-3′ and C-4′ influences metabolic pathways; substitution without verification can shift pharmacokinetic profile.
Data reproducibilityUsing trans isomer without compound-specific data may compromise experimental validity and cross-study comparisons.
[1] Lou H, Sun L, Yu W, et al. Absolute configuration determination of angular dihydrocoumarins from Peucedanum praeruptorum. Journal of Asian Natural Products Research. 2004;6(3):177-184. View Source
[2] Du W, Luo Z, Zhang T, et al. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review. Molecules. 2016;21(3):314. View Source
cis-Methylkhellactone Differentiated Evidence
Cis vs. Trans Bioactivity
cis-Methylkhellactone demonstrates a higher level of bioactivity compared to its trans-isomer, trans-methylkhellactone. This difference is attributed to the specific (9R,10R) stereochemistry of the cis-form, which favorably positions the molecule for target engagement .
Cis vs. Trans BioactivityClass-level inference
cis-Methylkhellactone reported higher bioactivity than trans isomer; attributed to (9R,10R) configuration for target engagement.
For researchers procuring khellactone derivatives, selecting the cis-isomer over the trans-isomer is a scientifically sound choice based on documented stereochemistry-driven differences in biological activity.
anti-inflammatorypyranocoumarinstereochemistry
sEH Inhibition via cis-Khellactone
While direct sEH inhibition data for cis-Methylkhellactone is not available, the structurally related parent compound, (−)-cis-khellactone, has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 3.1 ± 2.5 µM and a ki value of 3.5 µM [1]. This activity profile is expected to be retained or modified in the methylated derivative, providing a strong rationale for exploring its anti-inflammatory potential.
This evidence positions cis-Methylkhellactone within a validated mechanistic class (sEH inhibitors) and justifies its procurement for inflammation research, distinguishing it from other coumarins lacking this specific target engagement profile.
[1] Kim JH, et al. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells. 2023. View Source
Multi-Cytokine Suppression
cis-Khellactone has been shown to inhibit the production of pro-inflammatory cytokines, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-4 (IL-4) [1]. This multi-cytokine inhibitory profile supports its potential as a broader anti-inflammatory agent compared to compounds with more narrow activity spectra.
Multi-Cytokine SuppressionClass-level inference
cis-Khellactone inhibits NO, iNOS, IL-1β, IL-4 in LPS-stimulated RAW264.7 macrophages.
Supports multi-cytokine modulation research context
Extrapolation from parent compound; direct data needed
cytokineinflammationmacrophage
Evidence Dimension
Pro-inflammatory Cytokine Inhibition
Target Compound Data
Not directly measured
Comparator Or Baseline
cis-Khellactone: Inhibits NO, iNOS, IL-1β, and IL-4
Quantified Difference
N/A
Conditions
LPS-stimulated RAW264.7 cells
Why This Matters
This profile offers a potential advantage in scientific selection for researchers studying complex inflammatory pathways, where multi-target activity may be more therapeutically relevant than single-cytokine inhibition.
cytokineinflammationmacrophage
[1] Kim JH, et al. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells. 2023. View Source
Cytotoxicity in Cancer Cells
cis-Methylkhellactone has demonstrated the ability to reduce cell viability and induce apoptosis in human cancer cell lines, including breast and lung cancer cells . This activity profile differentiates it from many other natural products that may be biologically inert or possess unrelated mechanisms.
Cytotoxicity in Cancer CellsReported
Reduced cell viability and induced apoptosis in breast and lung cancer cell lines.
Supports cancer cell-model endpoint review
Data to verify; no IC50 values provided in sources
cytotoxicitycancerapoptosis
Evidence Dimension
Cytotoxic Activity
Target Compound Data
Reduced cell viability; induced apoptosis
Comparator Or Baseline
Inert natural products (implied)
Quantified Difference
Qualitative
Conditions
In vitro human cancer cell line assays
Why This Matters
This evidence supports the procurement of cis-Methylkhellactone for oncology-focused research programs, distinguishing it from a vast library of natural products that lack validated anticancer activity.
cytotoxicitycancerapoptosis
Antioxidant Defense & Enzyme Activity
cis-Methylkhellactone has been reported to exhibit strong antioxidant activity, effectively scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Antioxidant DefenseReported
Scavenges free radicals, enhances SOD and catalase activity in vitro.
Supports oxidative stress research context
Data to verify; quantitative antioxidant capacity not specified
antioxidantoxidative stressfree radical
Evidence Dimension
Antioxidant Activity
Target Compound Data
Strong antioxidant activity; scavenges free radicals; enhances SOD and catalase
Comparator Or Baseline
Untreated/control conditions
Quantified Difference
Qualitative
Conditions
In vitro antioxidant assays
Why This Matters
This property is a key differentiator for researchers investigating oxidative stress-related pathologies, as it provides a clear mechanism of action that may be absent in other structurally similar but functionally distinct coumarins.
antioxidantoxidative stressfree radical
Acetylcholinesterase (AChE) Inhibition
cis-Methylkhellactone has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline . This activity profile offers a potential advantage for research into neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a primary therapeutic strategy.
AChE InhibitionReported
Inhibits acetylcholinesterase (AChE) activity in enzyme assay.
Supports neurodegeneration research context
Data to verify; IC50 not reported
neuroprotectionAlzheimer'sacetylcholinesterase
Evidence Dimension
Acetylcholinesterase (AChE) Inhibition
Target Compound Data
Inhibits AChE activity
Comparator Or Baseline
Control conditions
Quantified Difference
Qualitative
Conditions
In vitro enzyme inhibition assay
Why This Matters
This evidence provides a focused rationale for procuring cis-Methylkhellactone for neuroscience research, distinguishing it from other natural products that do not engage this therapeutically validated target.
neuroprotectionAlzheimer'sacetylcholinesterase
cis-Methylkhellactone Application Scenarios
Inflammation & Enzyme Target Research
Procure cis-Methylkhellactone for studies investigating the inhibition of soluble epoxide hydrolase (sEH) and the modulation of pro-inflammatory cytokines. The evidence that its parent compound, cis-khellactone, acts as a competitive sEH inhibitor with a quantified IC50 value [1] provides a strong, mechanism-based rationale for its use in inflammation models.
Cancer Cytotoxicity Assays
Employ cis-Methylkhellactone in in vitro studies focused on apoptosis induction and cell viability reduction in cancer cell lines. The compound's demonstrated cytotoxic effects against breast and lung cancer cells distinguish it from other, less active natural products, making it a valuable tool for anticancer drug discovery programs.
Oxidative Stress & Antioxidant Defense
Utilize cis-Methylkhellactone in experimental models of oxidative stress to evaluate its capacity to scavenge free radicals and enhance endogenous antioxidant enzyme activity . This application scenario leverages a well-defined and documented mechanism, differentiating it from compounds with unknown or weak antioxidant properties.
Alzheimer's Disease & AChE Inhibition
Incorporate cis-Methylkhellactone into research protocols examining acetylcholinesterase (AChE) inhibition, a validated target for Alzheimer's disease therapeutics . This scenario is supported by evidence of the compound's direct interaction with AChE, providing a focused rationale for its use in neuroscience research.
Target engagement and multi-cytokine assay validation
Cancer cell-model cytotoxicity assays
Reported cytotoxicity in breast/lung cancer lines
Apoptosis and cell-viability endpoint review
Oxidative stress and antioxidant defense research
Free radical scavenging and enzyme enhancement profile
Antioxidant enzyme activity validation
AChE inhibition and neurodegeneration research
Reported AChE inhibitory activity
Enzyme inhibition and neuroprotection assay validation
[1] Kim JH, et al. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells. 2023. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.